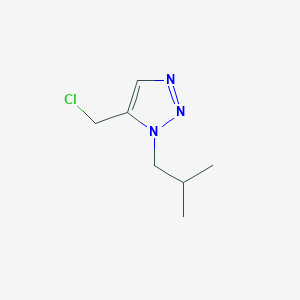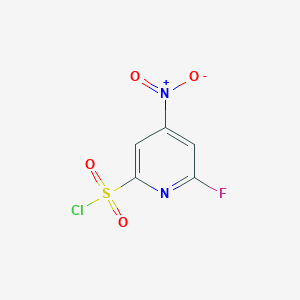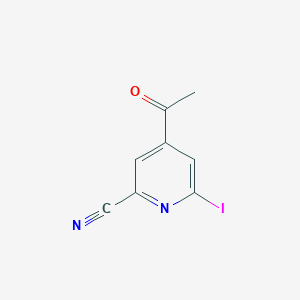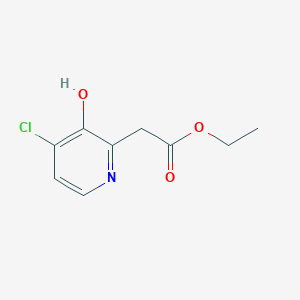
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro and hydroxyl group on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate typically involves the esterification of 4-chloro-3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-pyridone-2-yl acetate.
Reduction: Formation of ethyl (3-hydroxypyridin-2-YL)acetate.
Substitution: Formation of ethyl (4-amino-3-hydroxypyridin-2-YL)acetate or ethyl (4-thio-3-hydroxypyridin-2-YL)acetate.
Applications De Recherche Scientifique
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl (4-chloro-3-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (2-chloro-4-fluoropyridin-3-yl)acetate: Similar in structure but with a fluorine atom instead of a hydroxyl group.
Ethyl (2-chloro-4-hydroxypyridin-3-yl)acetate: Similar but with the chloro and hydroxyl groups in different positions on the pyridine ring.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties, highlighting the unique characteristics of this compound.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
ethyl 2-(4-chloro-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8(12)5-7-9(13)6(10)3-4-11-7/h3-4,13H,2,5H2,1H3 |
Clé InChI |
MMMXDWKSMMVRRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=CC(=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


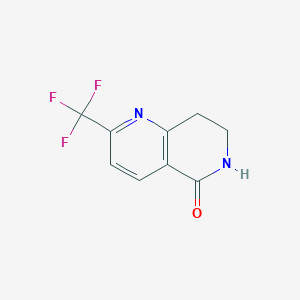
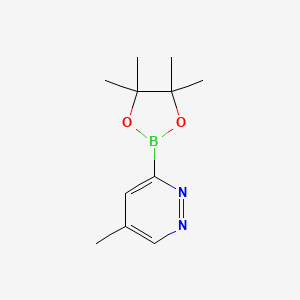

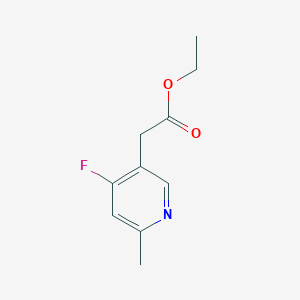
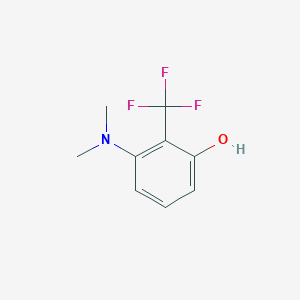
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
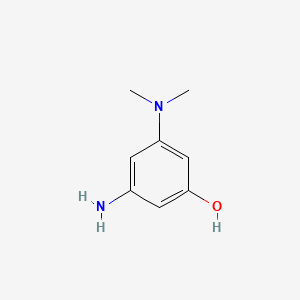

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
